![molecular formula C15H25NO4 B1446416 Acide 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]décane-7-carboxylique CAS No. 1363381-11-6](/img/structure/B1446416.png)
Acide 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]décane-7-carboxylique
Vue d'ensemble
Description
“2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid” is a chemical compound with the CAS Number: 1363381-11-6 . It has a molecular weight of 283.37 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 283.37 . The InChI code, which represents its molecular structure, is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé est étudié pour son potentiel en tant que bloc de construction dans la conception et la synthèse de médicaments. Sa structure spirocyclique unique pourrait être essentielle pour créer de nouveaux pharmacophores, qui sont des parties de structures moléculaires responsables de l’action biologique de la molécule médicamenteuse. Le groupe tert-butoxycarbonyl (Boc) est couramment utilisé pour la protection des amines, ce qui est une étape critique dans la synthèse des peptides .
Synthèse organique
Les chimistes organiciens utilisent ce composé dans la synthèse de molécules complexes. L’amine protégée par Boc peut subir diverses réactions organiques sans affecter le groupe amine. Cela permet la construction étape par étape de molécules, en particulier dans la synthèse de produits naturels ou de composés biologiquement actifs .
Chimie médicinale
En chimie médicinale, le squelette spirocyclique de ce composé est intéressant en raison de sa structure tridimensionnelle, qui peut s’insérer dans les poches de liaison des enzymes ou des récepteurs. Cela en fait un échafaudage précieux pour le développement de nouveaux médicaments, en particulier pour cibler les troubles neurologiques où de telles structures sont souvent bénéfiques .
Biochimie
Les biochimistes peuvent étudier l’interaction du composé avec les macromolécules biologiques. Le groupe Boc est souvent utilisé dans l’étude de la structure et de la fonction des protéines, car il peut être éliminé sélectivement dans des conditions légèrement acides sans perturber la structure globale de la protéine .
Génie chimique
D’un point de vue du génie chimique, la stabilité et la réactivité du composé sont cruciales pour la conception de procédés de synthèse efficaces et évolutifs. Sa capacité à résister à diverses conditions sans se décomposer en fait un composant fiable dans la production à grande échelle de produits pharmaceutiques .
Science des matériaux
En science des matériaux, les chercheurs pourraient explorer l’utilisation de ce composé dans la création de nouveaux polymères. Le noyau spirocyclique pourrait conférer des propriétés mécaniques uniques aux polymères, telles que la flexibilité et la résilience, qui sont souhaitables dans des matériaux comme les plastiques biodégradables ou les élastomères .
Chimie analytique
Les chimistes analytiques pourraient développer des méthodes pour quantifier ce composé dans des mélanges complexes, ce qui est essentiel pour le contrôle de la qualité dans la fabrication pharmaceutique. Des techniques telles que la CLHP ou la spectrométrie de masse pourraient être optimisées à cette fin .
Chimie computationnelle
Enfin, en chimie computationnelle, la structure du composé peut être modélisée pour prédire ses propriétés physiques, sa réactivité et son interaction avec les cibles biologiques. Ces informations sont précieuses dans les premières étapes de la découverte de médicaments, où elles peuvent guider la synthèse d’analogues ayant une efficacité et des profils de sécurité améliorés .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-7-15(10-16)6-4-5-11(9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJDGFBXSBMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
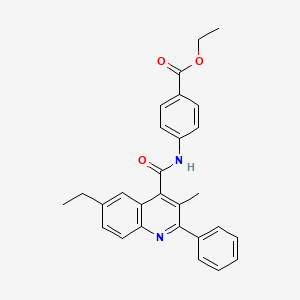
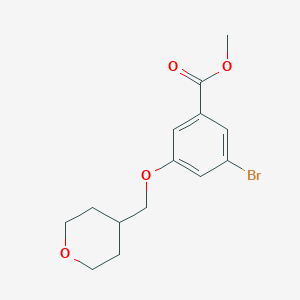
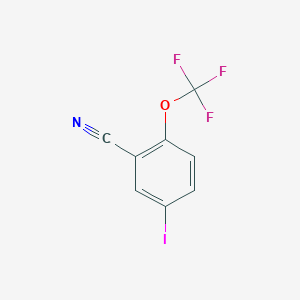
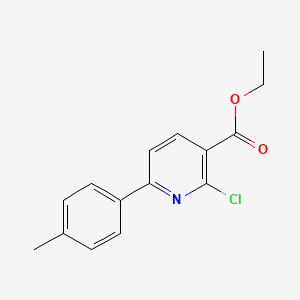

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
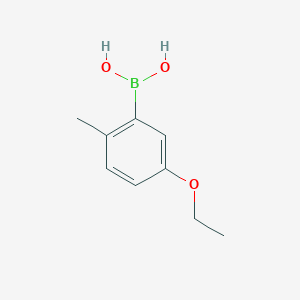
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
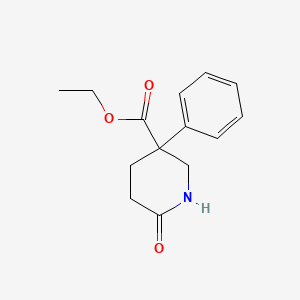
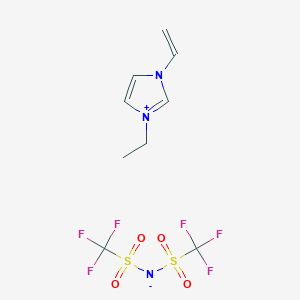
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
